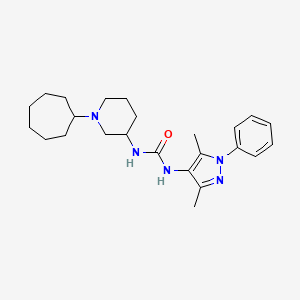![molecular formula C19H31ClN2O2 B6021666 1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B6021666.png)
1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as TBMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.
作用机制
1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This binding leads to an increase in the activity of the receptor, resulting in an overall increase in the inhibitory effect of GABA in the brain. The increased activity of the GABA-A receptor has been shown to have anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, resulting in an overall increase in the inhibitory effect of GABA in the brain. This increased activity has been shown to have anxiolytic, sedative, and anticonvulsant effects. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for use in lab experiments. It is a highly specific modulator of the GABA-A receptor, making it an excellent tool for studying the role of this receptor in various physiological and pathological conditions. It has also been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine. One potential area of research is the development of new analogs of this compound that have improved pharmacokinetic properties and increased potency. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound is a promising compound that has shown potential for use in scientific research. It has been extensively studied for its ability to modulate the GABA-A receptor and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use, this compound has several advantages for use in lab experiments and has several potential future directions for research.
合成方法
The synthesis of 1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-tert-butyl-2-chlorophenol with ethylene oxide to produce 2-(4-tert-butyl-2-chlorophenoxy)ethanol. This intermediate is then reacted with 1,2-dichloroethane and piperazine to produce this compound. The synthesis of this compound is a multistep process that requires careful attention to detail and purification methods to obtain a pure product.
科学研究应用
1-{2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in various fields, including neuroscience, pharmacology, and toxicology. One of the primary uses of this compound is as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain and is a target for many drugs used in the treatment of anxiety and other neurological disorders.
属性
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31ClN2O2/c1-19(2,3)16-5-6-18(17(20)15-16)24-14-13-23-12-11-22-9-7-21(4)8-10-22/h5-6,15H,7-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMYXNRIZQSYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6021586.png)

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B6021609.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6021618.png)
![4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6021624.png)
![4-[(methylthio)acetyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6021627.png)
![4-(3-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6021635.png)
![N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6021639.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6021640.png)
![2-(1-adamantyl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B6021647.png)
![2-chloro-5-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6021656.png)
![4-[1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6021660.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-(2-thienyl)-2-propanamine](/img/structure/B6021668.png)